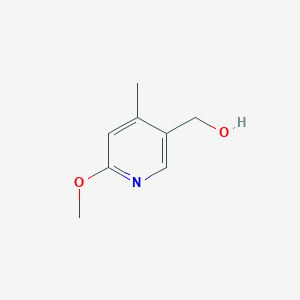

(6-Methoxy-4-methylpyridin-3-yl)methanol

Description

(6-Methoxy-4-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . It is a derivative of pyridine, characterized by a methoxy group at the 6th position, a methyl group at the 4th position, and a hydroxymethyl group at the 3rd position of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

(6-methoxy-4-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-3-8(11-2)9-4-7(6)5-10/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLZOYFVAISVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-4-methylpyridin-3-yl)methanol typically involves the reaction of 6-methoxy-4-methylpyridine with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 3rd position . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of (6-Methoxy-4-methylpyridin-3-yl)methanol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-4-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that (6-Methoxy-4-methylpyridin-3-yl)methanol exhibits potential as a therapeutic agent due to its interaction with biological targets. Its structural features allow it to engage with various receptors and enzymes, making it a candidate for drug development.

- Neuropharmacology : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as depression and anxiety. Its mechanism may involve modulation of serotonin and dopamine pathways, which are critical in mood regulation.

- Anticancer Activity : There is emerging evidence that (6-Methoxy-4-methylpyridin-3-yl)methanol may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Agricultural Applications

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide or herbicide. Its structure allows it to interact with plant biochemistry, potentially leading to the development of new agrochemicals that are effective against pests while being less harmful to non-target species.

- Plant Growth Regulation : Research has indicated that (6-Methoxy-4-methylpyridin-3-yl)methanol can influence plant growth parameters, enhancing resistance to environmental stressors and improving yield in agricultural settings.

Material Science

Synthesis of Functional Materials

In material science, (6-Methoxy-4-methylpyridin-3-yl)methanol serves as a building block for synthesizing functional materials. Its ability to form coordination complexes with metals makes it useful in developing catalysts and sensors.

- Nanomaterials : The compound can be utilized in the synthesis of nanomaterials that exhibit unique electronic and optical properties, which are beneficial for applications in electronics and photonics.

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Alters serotonin and dopamine levels | |

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Plant Growth Regulation | Enhances resistance to stress |

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the effects of (6-Methoxy-4-methylpyridin-3-yl)methanol on animal models exhibiting symptoms of depression. The results indicated significant improvements in behavior tests, suggesting its potential as an antidepressant.

Case Study 2: Anticancer Properties

In a peer-reviewed article, researchers demonstrated that (6-Methoxy-4-methylpyridin-3-yl)methanol effectively inhibited tumor growth in xenograft models of breast cancer. The study highlighted its role in modulating key signaling pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of (6-Methoxy-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and hydroxymethyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects . The compound may also participate in signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

4-Methylpyridin-3-yl)methanol: Lacks the methoxy group, resulting in different chemical properties and reactivity.

6-Methoxy-3-pyridinemethanol: Lacks the methyl group at the 4th position, affecting its biological activity and synthesis routes.

3-Hydroxymethyl-4-methylpyridine: Similar structure but without the methoxy group, leading to variations in its applications and reactivity.

Uniqueness

(6-Methoxy-4-methylpyridin-3-yl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and make it a valuable compound in various research and industrial applications .

Biological Activity

(6-Methoxy-4-methylpyridin-3-yl)methanol, with the CAS number 1355190-33-8, is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- IUPAC Name : (6-methoxy-4-methylpyridin-3-yl)methanol

- Purity : Typically 97% .

The biological activity of (6-Methoxy-4-methylpyridin-3-yl)methanol is primarily attributed to its interaction with various enzymes and receptors:

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition :

- Similar compounds have been identified as DPP-IV inhibitors, which play a crucial role in glucose metabolism by preventing the breakdown of incretin hormones such as GLP-1 and GIP. This results in increased insulin secretion and decreased glucagon release, thereby improving blood glucose regulation .

- Antioxidant Activity :

- Carbohydrate-Hydrolyzing Enzyme Inhibition :

Pharmacokinetics

The pharmacokinetic profile of (6-Methoxy-4-methylpyridin-3-yl)methanol suggests rapid absorption and distribution in biological systems. Similar compounds have shown maximal plasma concentrations within one hour post-administration, indicating a favorable absorption profile .

Table 1: Summary of Biological Activities

Case Studies

- Diabetes Management :

- Oxidative Stress Reduction :

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency .

- Temperature : Controlled heating (60–80°C) prevents side reactions during reduction steps .

- Catalysts : Palladium or copper catalysts improve regioselectivity in cross-coupling reactions .

How do substituent positions on the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The 6-methoxy and 4-methyl groups create steric and electronic effects:

- Electronic Effects : The methoxy group at position 6 is electron-donating, activating the ring toward electrophilic substitution at position 3. This is corroborated by NMR data showing deshielding of the C3 proton in analogs .

- Steric Hindrance : The 4-methyl group restricts access to position 3, reducing reactivity in bulky nucleophile reactions. For example, chloro analogs (e.g., ) show slower substitution rates compared to unsubstituted pyridines .

- Comparative Data : Fluorinated derivatives (e.g., ) exhibit enhanced stability due to strong C–F bonds, whereas methyl groups increase lipophilicity, affecting solubility in polar solvents .

What advanced spectroscopic techniques resolve structural ambiguities in (6-Methoxy-4-methylpyridin-3-yl)methanol derivatives?

Q. Methodological Guidance

<sup>1</sup>H-NMR : Coupling constants (J-values) distinguish between ortho, meta, and para substituents. For example, in , the methoxy group’s singlet at δ 3.84 ppm confirms its position .

FTIR : Stretching frequencies for O–H (3200–3600 cm<sup>-1</sup>) and C–O (1250 cm<sup>-1</sup>) validate alcohol and ether functionalities .

HRMS : High-resolution mass spectrometry confirms molecular formulae (e.g., C8H11NO2 for the target compound) with <1 ppm error .

X-ray Crystallography : Resolves steric clashes, as demonstrated in for structurally complex pyridine derivatives .

How can computational tools predict the bioactivity of (6-Methoxy-4-methylpyridin-3-yl)methanol derivatives?

Advanced Research Question

Molecular Docking : Tools like AutoDock Vina simulate binding to biological targets (e.g., enzymes). For fluorinated analogs, fluorine’s electronegativity enhances binding to hydrophobic pockets .

QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., logP, polar surface area) with bioavailability. Methoxy groups improve water solubility, while methyl groups increase membrane permeability .

What challenges arise in achieving regioselective functionalization of the pyridine core?

Q. Methodological Challenges

Competing Reaction Pathways : Multiple reactive sites (e.g., positions 2, 3, and 4) lead to mixtures. Directed metalation (e.g., using LiTMP) can enhance selectivity, as shown in .

Protecting Groups : Temporary protection of the alcohol moiety (e.g., silylation) prevents undesired side reactions during methylation or halogenation .

Catalytic Systems : Pd-catalyzed C–H activation (e.g., using Pd(OAc)2/ligands) enables direct functionalization at position 3, bypassing pre-halogenation steps .

How does the compound’s solubility profile impact its application in biological assays?

Basic Research Question

| Solvent | Solubility (mg/mL) | Method | Reference |

|---|---|---|---|

| Methanol | >50 | Shake-flask (25°C) | |

| Water | <0.1 | HPLC-UV analysis | |

| DMSO | ~20 | NMR dilution experiments |

Key Insights :

- Low water solubility necessitates formulation with co-solvents (e.g., DMSO:water mixtures) for in vitro assays .

- Methanol solubility facilitates purification via recrystallization .

What strategies mitigate contradictions in reported spectroscopic data for pyridine derivatives?

Advanced Research Question

Cross-Validation : Compare NMR data across analogs (e.g., vs. 9) to identify systematic shifts due to substituents .

Isotopic Labeling : <sup>13</sup>C-labeled compounds (e.g., ) resolve overlapping signals in crowded spectra .

Machine Learning : Tools like ChemDelta predict expected peaks based on substituent patterns, flagging outliers for reanalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.